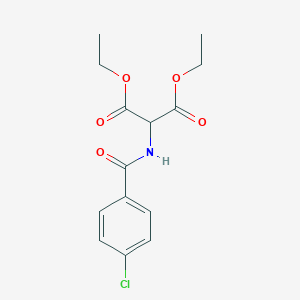
Diethyl 2-(4-chlorobenzamido)malonate
Cat. No. B052544
Key on ui cas rn:
81918-01-6
M. Wt: 313.73 g/mol
InChI Key: KTKBMOLVXVIHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06680386B2
Procedure details


1.00 g of 4-chlorobenzoic acid and 1.45 g of dicyclohexylcarbodiimide (DCC) were solved in 30 ml of tetrahydrofuran, and the resulting solution was stirred at the room temperature for 2 hours. Subsequently, 1.35 g of diethyl aminomalonate hydrochloride and 0.65 g of triethylamine were added to 20 ml of tetrahydrofuran, and after stirring for about 20 minutes, the previously prepared solution was added to the this resulting solution. The mixed solution was then stirred at the room temperature for 2 hours to complete the reaction. After filtration of the solution and concentration of the filtrate, the concentrated filtrate was diluted with 50 ml of chloroform, washed with 20 ml of water twice and subjected to dry filtration to yield 1.72 g (86%) of diethyl 4-chlorobenzamidomalonate.






Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.C1(N=C=NC2CCCCC2)CCCCC1.Cl.[NH2:27][CH:28]([C:34]([O:36][CH2:37][CH3:38])=[O:35])[C:29]([O:31][CH2:32][CH3:33])=[O:30].C(N(CC)CC)C>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:27][CH:28]([C:29]([O:31][CH2:32][CH3:33])=[O:30])[C:34]([O:36][CH2:37][CH3:38])=[O:35])=[O:8])=[CH:9][CH:10]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
1.35 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was stirred at the room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
after stirring for about 20 minutes
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the previously prepared solution was added to the this resulting solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixed solution was then stirred at the room temperature for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration of the solution and concentration of the filtrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the concentrated filtrate was diluted with 50 ml of chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 20 ml of water twice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=O)NC(C(=O)OCC)C(=O)OCC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.72 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
